Dauricine
CAS No.: 524-17-4
VCID: VC21328287
Molecular Formula: C38H44N2O6
Molecular Weight: 624.8 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dauricine is a naturally occurring compound classified as a phenol, an aromatic ether, and an isoquinoline alkaloid. It is primarily isolated from the plants Menispermum dauricum (Asian moonseed) and Menispermum canadense (Canadian moonseed) . This compound has garnered significant attention due to its diverse pharmacological activities, including neuroprotection, anti-cancer, anti-arrhythmia, anti-inflammatory, and anti-diabetes properties . Pharmacological ActivitiesDauricine exhibits a wide range of pharmacological activities:
PharmacokineticsThe liver is the primary organ for dauricine metabolism. The main metabolite identified is N-desmethyl dauricine (N-ddau), with several other metabolites discovered in recent studies . Pharmacokinetic studies in beagle dogs and human volunteers have utilized methods like liquid chromatography–mass spectrometry (LC–MS/MS) and reverse-phase high-performance liquid chromatography (RP-HPLC) to assess dauricine's pharmacokinetic parameters . Pharmacokinetic Parameters in Beagle Dogs
Pharmacokinetic Parameters in Humans
Synthesis and Historical BackgroundDauricine was first synthesized by Tetsuji Kametani and Keiichiro Fukumoto in 1964 using the Arndt-Eistert reaction and Bischler-Napieralski reaction . Recent advancements include computer-designed syntheses using 4-hydroxyethylphenol as a substrate . |
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CAS No. | 524-17-4 | ||||||||||||||||||||||||||||||
Product Name | Dauricine | ||||||||||||||||||||||||||||||
Molecular Formula | C38H44N2O6 | ||||||||||||||||||||||||||||||
Molecular Weight | 624.8 g/mol | ||||||||||||||||||||||||||||||
IUPAC Name | 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol | ||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3/t31?,32-/m1/s1 | ||||||||||||||||||||||||||||||
Standard InChIKey | AQASRZOCERRGBL-IADGFXSZSA-N | ||||||||||||||||||||||||||||||
Isomeric SMILES | CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC | ||||||||||||||||||||||||||||||
SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC | ||||||||||||||||||||||||||||||
Canonical SMILES | CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC)OC | ||||||||||||||||||||||||||||||
Synonyms | 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol dauricine dauricine monohydrochloride |
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PubChem Compound | 45358120 | ||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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